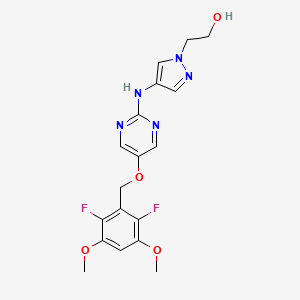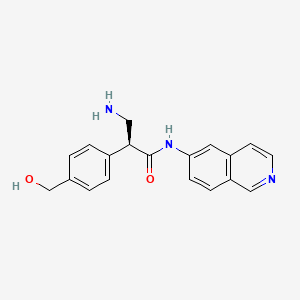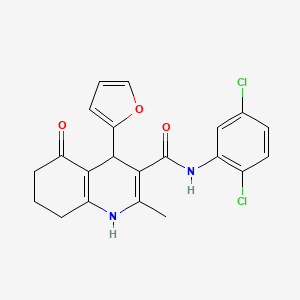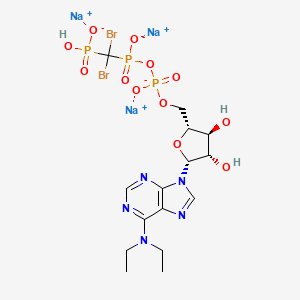
ASP5878
Vue d'ensemble
Description
This compound, also known by its IUPAC name 2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol, is used for research and development .
Physical and Chemical Properties The molecular formula of this compound is C18H19F2N5O4 and it has a molecular weight of 407.37 .
Applications De Recherche Scientifique
ASP5878, également connu sous divers noms tels qu'ASP-5878, 1H-Pyrazole-1-éthanol, et d'autres, est un composé suscitant un intérêt scientifique considérable en raison de ses applications potentielles dans divers domaines médicaux. Voici une analyse complète de six applications uniques d'this compound, chacune détaillée dans des sections distinctes.
Traitement du cancer
This compound a été identifié comme un inhibiteur sélectif des récepteurs du facteur de croissance des fibroblastes (FGFR), qui sont impliqués dans la progression de divers cancers {svg_1} {svg_2}. Il a montré des promesses dans l'inhibition de la croissance des cellules cancéreuses exprimant le FGF19, en particulier dans le carcinome hépatocellulaire {svg_3}. Le composé a également été étudié pour son potentiel à traiter le cancer urothélial dépendant du FGFR3, même dans les cas de chimiorésistance {svg_4}.
Troubles génétiques
La recherche a exploré l'utilisation d'this compound dans le traitement des troubles génétiques tels que l'achondroplasie {svg_5}. Ce composé, en tant qu'inhibiteur du FGFR, est étudié pour son potentiel à améliorer la croissance osseuse chez les souris modèles juvéniles, ce qui pourrait se traduire par un nouveau traitement oral pour les patients pédiatriques atteints d'achondroplasie {svg_6}.
Résistance aux médicaments
This compound a démontré la capacité d'inhiber la prolifération cellulaire dans les lignées de cellules cancéreuses qui ont développé une résistance à des médicaments comme l'adriamycine et la gemcitabine {svg_7}. Ceci suggère son rôle potentiel en tant que thérapie ciblée orale pour les cancers qui ont acquis une résistance à d'autres traitements {svg_8}.
Troubles de la croissance
Le composé a été étudié pour ses effets sur le cartilage du cartilage de croissance et la croissance osseuse, ce qui pourrait avoir des implications pour le traitement des troubles de la croissance {svg_9}. La recherche indique qu'this compound peut favoriser la croissance osseuse dans les cas où des mutations du FGFR3 sont présentes {svg_10}.
Thérapie ciblée
Le rôle d'this compound en tant que thérapie ciblée est important en raison de sa sélectivité pour les FGFR, qui sont clés dans divers processus cellulaires, y compris la croissance et la survie cellulaires {svg_11} {svg_12}. Sa capacité à induire la régression tumorale chez les modèles murins suggère son potentiel en tant qu'agent thérapeutique ciblé {svg_13}.
Essais cliniques
This compound a participé à des essais cliniques pour déterminer sa sécurité, sa tolérance, sa pharmacocinétique et son efficacité chez les patients atteints de tumeurs solides {svg_14}. Ces essais sont essentiels pour établir le potentiel du composé en tant qu'option de traitement viable en milieu clinique {svg_15}.
Safety and Hazards
Mécanisme D'action
ASP5878, also known as ASP-5878, C0Z095LL72, 1H-Pyrazole-1-ethanol, 4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)-2-pyrimidinyl)amino)-, ASP 5878 [WHO-DD], or Asp 5878, is a novel small-molecule inhibitor that targets fibroblast growth factor receptors (FGFRs) .
Target of Action
This compound primarily targets FGFRs 1, 2, 3, and 4 . These receptors play a crucial role in various cellular processes, including cell growth, differentiation, and survival .
Mode of Action
This compound inhibits the kinase activity of FGFRs . Upon binding to these receptors, this compound prevents their dimerization and autophosphorylation, thereby inhibiting the activation of downstream signaling cascades .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several intracellular signaling pathways involved in cell growth, differentiation, and survival . For instance, it inhibits the phosphorylation of FGFR4 and its downstream signaling molecules .
Pharmacokinetics
This compound is administered orally . It has been evaluated in a phase 1 clinical trial, where it was administered as a single dose and multiple doses in patients with solid tumors . The study investigated the safety, tolerability, and antitumor effect of this compound .
Result of Action
This compound has shown potential antineoplastic activity . It has been found to potently suppress the growth of FGF19-expressing hepatocellular carcinoma cell lines . In addition, it has been shown to induce apoptosis in certain cell lines . In vivo studies have demonstrated that oral administration of this compound can induce sustained tumor regression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic alterations in tumors, such as FGFR mutations, can affect the efficacy of this compound . Furthermore, the development of resistance to other treatments, such as gemcitabine or adriamycin, can also influence the action of this compound .
Propriétés
IUPAC Name |
2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZYOJYLLNBTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453208-66-6 | |
| Record name | ASP-5878 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453208666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-5878 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z095LL72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)


![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate](/img/structure/B605565.png)


![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)